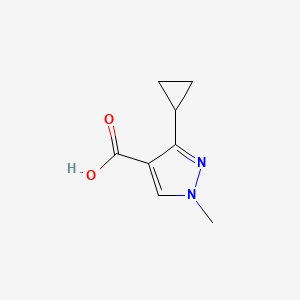
3-环丙基-1-甲基-1H-吡唑-4-羧酸
描述
“3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound . It is a member of the class of pyrazoles that is 1H-pyrazole with methyl and carboxylic acid group substituents at positions 3 and 4 respectively .
Molecular Structure Analysis
The molecular structure of “3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid” is characterized by a pyrazole ring with a methyl group at position 3 and a carboxylic acid group at position 4 . The cyclopropyl group is also attached to the pyrazole ring .
Physical And Chemical Properties Analysis
The molecular weight of “3-methyl-1H-pyrazole-4-carboxylic acid” is 126.11 g/mol . It has a hydrogen bond donor count of 2 .
科学研究应用
Medicinal Chemistry and Drug Development
Antifungal Activity: 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid has been investigated for its antifungal properties. Researchers have explored its potential as an antifungal agent against various fungal pathogens. Further studies are needed to understand its mechanism of action and optimize its efficacy .
Agrochemicals and Plant Growth Regulation
Plant Hormone Analog: Derivatives of pyrazole-4-carboxylic acids, including our compound of interest, have been studied as analogs of plant hormones. For instance, indole-3-acetic acid (IAA) is a natural plant hormone produced from tryptophan degradation. Analogous compounds may play a role in plant growth regulation and development .
Material Science and Organic Synthesis
Building Blocks for Organic Synthesis: Researchers have utilized pyrazole-4-carboxylic acids as building blocks in organic synthesis. Their unique structure and reactivity make them valuable intermediates for constructing more complex molecules. These applications extend to the development of novel materials and functionalized compounds .
Computational Chemistry and Molecular Modeling
Theoretical Studies: Theoretical calculations and molecular modeling studies can provide insights into the electronic structure, stability, and reactivity of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid. These investigations contribute to our understanding of its behavior in various environments and guide experimental design .
Other Potential Applications
Beyond the Known: While the literature primarily focuses on the areas mentioned above, there may be other unexplored applications for this compound. Researchers continually investigate new uses, so it’s essential to keep an eye on emerging studies.
Ambeed, Inc. - 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid Synthesis, Antifungal Activity and Electrostatic Properties of Indazole Derivatives The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids A brief review of the biological potential of indole derivatives
作用机制
Target of Action
The primary target of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid is the succinate dehydrogenase enzyme (SDH) . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate. By inhibiting this enzyme, the compound can disrupt energy production in cells .
Mode of Action
3-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid interacts with its target, the SDH enzyme, by binding to the active site of the enzyme. This binding inhibits the normal function of the enzyme, preventing the oxidation of succinate to fumarate . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of SDH by 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid affects the citric acid cycle, a crucial biochemical pathway for energy production. The downstream effects include a decrease in ATP production, which can lead to cell death, particularly in rapidly dividing cells such as fungal cells .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may be well-absorbed in the body
Result of Action
The result of the action of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid is the inhibition of the SDH enzyme, leading to disruption of the citric acid cycle and a decrease in ATP production. This can lead to cell death, making the compound potentially useful as a fungicide .
属性
IUPAC Name |
3-cyclopropyl-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-4-6(8(11)12)7(9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXPFRVWRDVHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
137614-47-2 | |
| Record name | 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

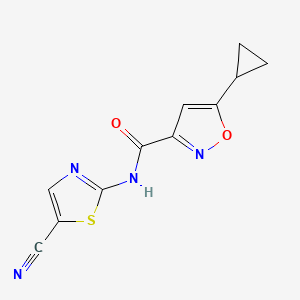
![(E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2414540.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2414546.png)
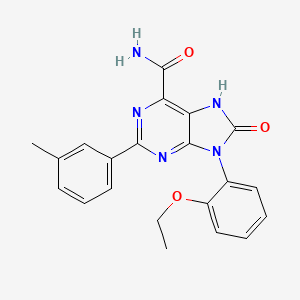
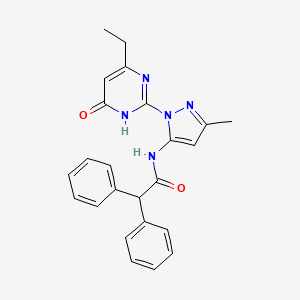
![7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B2414550.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2414551.png)
![methyl 2-{[(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2414553.png)
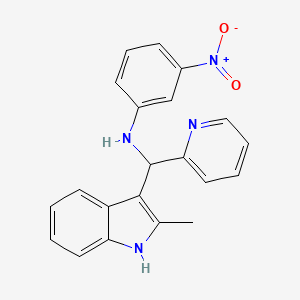
![7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2414555.png)
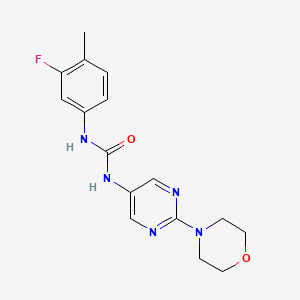
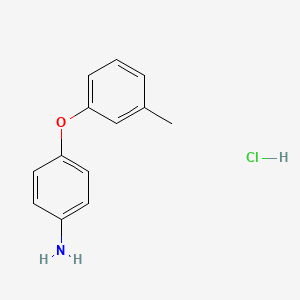
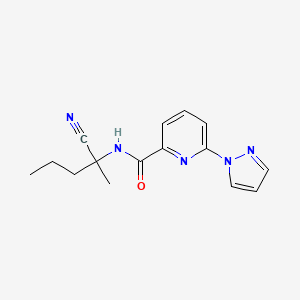
![3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2414560.png)